(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate
Description
This compound is a fluorinated oxolane derivative featuring two 4-chlorobenzoate ester groups, a hydroxyl group, and a methyl substituent at position 2. Its molecular formula is C₂₅H₁₉Cl₃FNO₇ (exact formula inferred from evidence; see Table 1 for clarification), with a molecular weight of approximately 594.81 g/mol . It is primarily utilized in research settings, particularly as a protein degrader building block, and is stored at room temperature with a purity of ≥97% .
Properties
Molecular Formula |
C20H17Cl2FO6 |
|---|---|
Molecular Weight |
443.2 g/mol |
IUPAC Name |
[(4R)-3-(4-chlorobenzoyl)oxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C20H17Cl2FO6/c1-20(23)16(29-18(25)12-4-8-14(22)9-5-12)15(28-19(20)26)10-27-17(24)11-2-6-13(21)7-3-11/h2-9,15-16,19,26H,10H2,1H3/t15?,16?,19?,20-/m1/s1 |
InChI Key |
VMHGRJLDOZXGNA-HICUWGHXSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F |
Canonical SMILES |
CC1(C(C(OC1O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxolan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: This step often requires the use of fluorinating agents under controlled conditions.
Attachment of the chlorobenzoyloxy groups: This is typically done through esterification reactions using chlorobenzoic acid derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The fluoro and chlorobenzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester groups may produce primary alcohols.
Scientific Research Applications
(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- 4-Chlorobenzoate esters at positions 2 and 3.
- Fluoro and methyl substituents at position 4.
- A hydroxyl group at position 5.
Comparisons with analogs highlight variations in substituents, stereochemistry, and applications:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: The fluoro and methyl groups in the target compound enhance metabolic stability compared to non-fluorinated analogs like CAS 729596-46-7 . The purine-containing analog (CAS 1294481-82-5) is tailored for targeted protein degradation, while the non-purine variant may serve as a precursor or intermediate .
Applications :
Physicochemical and Handling Properties
Functional Analog: Hydrogen Bromide Deuteria Remdesivir (民得维)
Both compounds feature:
- Complex stereochemistry (all-R configuration in the target compound vs. unspecified in remdesivir).
- Ester groups for prodrug activation. However, remdesivir’s cyano and deuterated pyrrolotriazine groups enable antiviral activity, contrasting with the target compound’s chlorobenzoate-driven protein degradation role .
Research Implications and Gaps
- Efficacy in Protein Degradation: The fluorinated target compound’s stability may enhance PROTAC efficacy compared to non-fluorinated analogs, though direct comparative studies are absent .
- Synthetic Challenges : The stereochemical complexity of these compounds necessitates advanced chiral synthesis techniques, as seen in the purine analog’s multi-step production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
